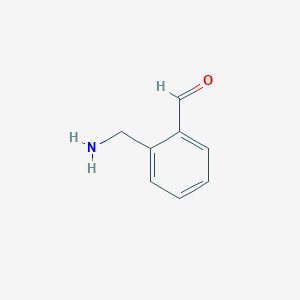
2-(Aminomethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)benzaldehyde is an organic compound with the molecular formula C8H9NO It consists of a benzene ring substituted with an aminomethyl group (-CH2NH2) and an aldehyde group (-CHO) at the ortho positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with formaldehyde and ammonia in the presence of a catalyst. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Another method involves the reduction of 2-nitrobenzylamine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases when reacted with carbonyl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Carbonyl compounds (e.g., aldehydes or ketones) in the presence of an acid catalyst.
Major Products
Oxidation: 2-(Carboxymethyl)benzaldehyde.
Reduction: 2-(Hydroxymethyl)benzaldehyde.
Substitution: Schiff bases and other imine derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific biological context.
Comparación Con Compuestos Similares
2-(Aminomethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Aminobenzaldehyde: Lacks the methyl group on the amino substituent, leading to different reactivity and applications.
3-(Aminomethyl)benzaldehyde: The position of the aminomethyl group affects the compound’s chemical properties and reactivity.
4-(Aminomethyl)benzaldehyde: Similar to the 3-substituted isomer, the position of the substituent influences its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other related compounds.
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
2-(aminomethyl)benzaldehyde |
InChI |
InChI=1S/C8H9NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5,9H2 |
Clave InChI |
ZKUTZTOFMRABQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
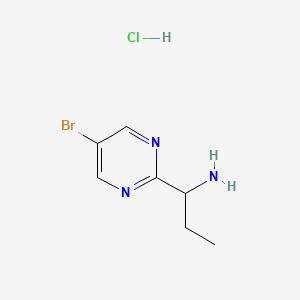
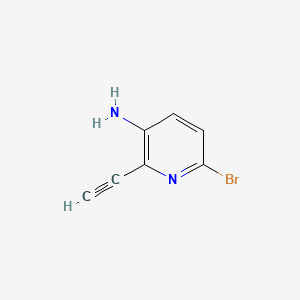

![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)
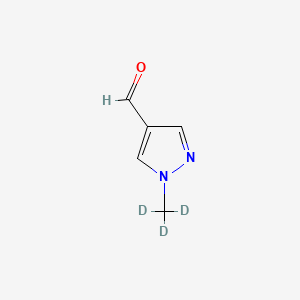
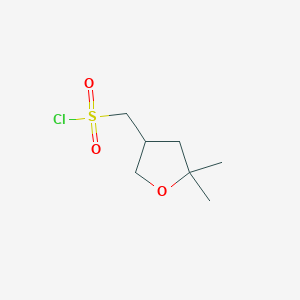
![3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B13472320.png)
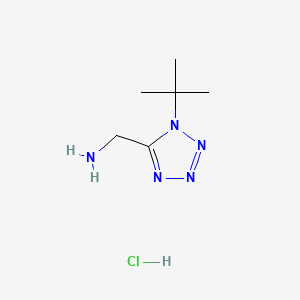
![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
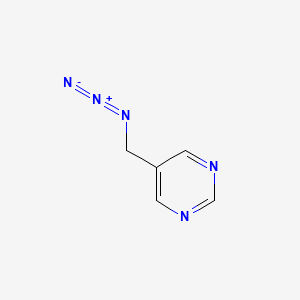
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)

![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
